molecular formula C23H18N4O3S B3014764 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 896010-15-4

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No.: B3014764
CAS No.: 896010-15-4
M. Wt: 430.48
InChI Key: NAUZJUMOKCXTKF-CSKARUKUSA-N
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Description

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic organic compound with the CAS Number 896010-15-4 and a molecular formula of C₂₃H₁₈N₄O₃S . It has a molecular weight of 430.48 g/mol . This compound features a benzothiazole core, a molecular structure frequently investigated in medicinal chemistry for its diverse biological activities. Scientific literature indicates that compounds with benzo[d]thiazole scaffolds are of significant interest in early-stage research, particularly in the development of kinase inhibitors and antibacterial agents . Its specific research value and detailed mechanism of action are areas of ongoing investigation and are not fully characterized in the public domain. Researchers are advised to consult the current scientific literature for the latest findings on potential applications. The product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-16-7-9-20-21(12-16)31-23(25-20)26(15-18-5-3-11-24-14-18)22(28)10-8-17-4-2-6-19(13-17)27(29)30/h2-14H,15H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUZJUMOKCXTKF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 6-methylbenzo[d]thiazole with 3-nitrophenyl and pyridin-3-ylmethyl moieties through a multi-step process. The synthetic pathway often includes:

  • Formation of Thiazole Derivatives : The initial step involves the condensation of appropriate thiosemicarbazones with nitroacetophenones.
  • Acrylamide Formation : The final product is obtained by reacting the thiazole derivative with pyridine derivatives under specific conditions to yield the desired acrylamide structure.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). The IC50 values reported for these cell lines were approximately 8.78 µM and 6.68 µM, respectively, indicating moderate to high efficacy in inhibiting cell growth .
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Western blot analyses have shown upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, suggesting a mechanism that triggers programmed cell death .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have reported that it shows effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 6.12 µM, while moderate activity against Escherichia coli was observed with an MIC of 25 µM .
  • Biofilm Formation Inhibition : The compound significantly inhibits biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections.

Case Studies

Several case studies illustrate the biological activities of this compound:

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of this compound on A431 (skin cancer) and H1299 (lung cancer) cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy :
    • Another study focused on the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates, demonstrating its potential as a therapeutic agent for treating bacterial infections resistant to conventional antibiotics .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesMechanism
AntiproliferativeA5498.78 µMInduces apoptosis
AntiproliferativeNCI-H3586.68 µMCell cycle arrest
AntibacterialStaphylococcus aureus6.12 µMInhibits bacterial growth
AntibacterialEscherichia coli25 µMBiofilm formation inhibition

Scientific Research Applications

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activity. Research indicates that compounds in this class can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, similar derivatives have shown minimal inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL against tested organisms, suggesting that this compound may exhibit comparable antimicrobial effects.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented. Studies have reported selective cytotoxicity against several tumorigenic cell lines while sparing normal cells. For example, related compounds have shown effective inhibition against breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, with IC50 values ranging from 28 to 290 ng/mL. The mechanism behind this activity often involves the inhibition of key enzymes responsible for cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of benzothiazole derivatives for their anticancer efficacy. Results indicated that compounds similar to (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide exhibited significant cytotoxicity against various cancer cell lines, demonstrating selectivity towards tumorigenic cells over normal cells.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of benzothiazole derivatives. Findings revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Research Insights

The structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole structure can significantly impact biological activity. For instance, the introduction of various substituents on the thiazole ring has been shown to enhance selectivity towards specific biological targets, such as monoamine oxidase (MAO) isoforms relevant in neurodegenerative disorders like Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

Compound 1 : (Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (CAS: 895007-68-8)
  • Key Differences: Nitro Group Position: The 4-nitrophenyl substituent (vs. 3-nitro in the target compound) alters electronic effects. Stereochemistry: The (Z)-configuration may result in steric clashes or distinct binding modes compared to the (E)-isomer.
  • Molecular Weight : 430.5 g/mol (vs. similar molecular weight for the target compound, assuming comparable substituents) .
Compound 2 : (Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (CAS: 895011-97-9)
  • Key Differences :
    • Methoxy vs. Methyl Group : The methoxy substituent at the 6-position increases hydrophilicity compared to the methyl group in the target compound. This may enhance solubility but reduce membrane permeability.
    • Nitro Group Position : Similar to Compound 1, the 4-nitrophenyl group is retained.
  • Molecular Weight : 446.5 g/mol .
Compound 3 : (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide (CAS: 1173416-80-2)
  • Key Differences :
    • Thiophene-Benzothiazole Hybrid : Replaces the pyridin-3-ylmethyl group with a thiophene ring fused to benzothiazole.
    • Dimethoxyphenyl Substituent : The 3,4-dimethoxy group enhances electron-donating effects, contrasting with the nitro group in the target compound.
  • Molecular Weight : 422.5 g/mol .

Stereochemical and Backbone Modifications

Compound 4 : (R,E)-3-(2'-formyl-6-methyl-[1,1'-biphenyl]-2-yl)-N-isopropylacrylamide (3bm)
  • Key Differences :
    • Biphenyl Backbone : Replaces benzothiazole with a biphenyl system.
    • Isopropyl Group : The N-isopropyl substituent reduces steric bulk compared to the pyridin-3-ylmethyl group.
  • Synthesis : Prepared via enantioselective pallada-electrocatalyzed C–H activation, yielding 96% enantiomeric excess .
Compound 5 : (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
  • Key Differences :
    • Imidazole-Propyl Chain : Introduces a cationic imidazole-propyl group, enhancing solubility in acidic environments.
    • Ethyl vs. Methyl Group : The 6-ethyl substituent increases lipophilicity compared to the methyl group.
  • Molecular Weight : 459.0 g/mol .

Physicochemical Comparison

Property Target Compound Compound 1 Compound 2 Compound 5
Molecular Weight (g/mol) ~430 (estimated) 430.5 446.5 459.0
Key Substituents 3-Nitrophenyl, Methyl 4-Nitrophenyl, Methyl 4-Nitrophenyl, Methoxy Thiophenyl, Ethyl
Stereochemistry (E) (Z) (Z) (E)
Solubility Moderate (lipophilic) Low Moderate High (hydrochloride)

Q & A

Q. How can researchers validate the compound's target engagement in cellular models?

  • Answer : Employ:
  • Cellular thermal shift assays (CETSA) : Confirm target protein stabilization upon compound binding.
  • CRISPR/Cas9 knockouts : Eliminate the putative target gene and assess loss of compound activity.
  • Pull-down assays : Use biotinylated analogs to isolate and identify bound proteins via LC-MS/MS .

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